Didesmethylrocaglamide

Übersicht

Beschreibung

Didesmethylrocaglamide is a naturally occurring derivative of rocaglamide, belonging to a class of anti-cancer phytochemicals known as rocaglamides. These compounds are derived from plants of the genus Aglaia. Traditionally, rocaglamides have been used for their insecticidal properties, but recent research has focused on their potential as chemotherapeutic agents for treating various leukemias, lymphomas, and carcinomas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of didesmethylrocaglamide involves multiple steps, starting from the extraction of rocaglamide from Aglaia species. The synthetic route typically includes cyclization reactions, reduction processes, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound is still in the experimental stage. The process involves large-scale extraction from plant sources, followed by chemical synthesis to refine and purify the compound. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance production efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen: Didesmethylrocaglamide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nucleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Didesmethylrocaglamide has been extensively studied for its anti-cancer properties:

- Osteosarcoma : In both human and canine models, DDR has shown potent inhibition of osteosarcoma cell growth. Studies indicate that it is more effective than other rocaglates, with a significant reduction in tumor size observed in xenograft models .

- Other Tumors : The compound has also been evaluated against various sarcomas and leukemias, demonstrating broad-spectrum anti-tumor activity .

Combination Therapies

Research indicates that combining DDR with other therapeutic agents may enhance its efficacy. For instance:

- Synergistic Effects : When used alongside traditional chemotherapeutics, DDR may enhance overall treatment outcomes by targeting multiple pathways involved in tumor progression .

Preclinical Studies

Several studies have highlighted the efficacy of DDR in preclinical settings:

- A study published in Nature demonstrated that DDR significantly inhibited the growth of canine osteosarcoma patient-derived xenografts, suggesting its potential for translational applications in veterinary medicine .

- Another research article reported that DDR could effectively block tumor growth in various sarcoma cell lines, showcasing its versatility as an anti-cancer agent .

Clinical Relevance

While clinical trials are still necessary to fully establish the therapeutic window and safety profile of DDR, early findings are promising:

- The compound's mechanism as an eIF4A inhibitor aligns with ongoing clinical trials for related compounds like zotatifin (eFT226), which is currently being tested in adult malignancies .

Comparative Data Table

The following table summarizes the key findings related to this compound's applications across different studies:

Wirkmechanismus

The anti-tumor activity of didesmethylrocaglamide is primarily driven by the inhibition of protein synthesis in tumor cells. This is achieved through the inhibition of prohibitin 1 and prohibitin 2, which are necessary for the proliferation of cancer cells. These proteins are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. Additionally, rocaglamides can act directly on eIF4A, another translation initiation factor of the eIF4F complex .

Vergleich Mit ähnlichen Verbindungen

Rocaglamide: The parent compound from which didesmethylrocaglamide is derived.

Silvestrol: Another rocaglamide derivative known for its potent anti-cancer activity.

Rocaglamide-A: A closely related compound with similar anti-cancer properties

Uniqueness: this compound is unique due to its potent anti-tumor activity and its ability to inhibit protein synthesis in tumor cells. Unlike some other rocaglamide derivatives, this compound is not sensitive to MDR1 inhibition, making it a promising candidate for further drug development .

Biologische Aktivität

Didesmethylrocaglamide (DDR) is a compound belonging to the class of rocaglates, which have garnered attention for their potent biological activities, particularly in cancer therapy. This article provides a comprehensive overview of DDR's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

DDR primarily exerts its biological effects through the inhibition of eukaryotic translation initiation factor 4A (eIF4A) , a critical component in the translation process. By inhibiting eIF4A, DDR disrupts the synthesis of various oncogenic proteins, leading to reduced tumor cell proliferation and induction of apoptosis.

Key Findings:

- Inhibition of Protein Synthesis : DDR has been shown to inhibit protein synthesis in tumor cells, which is central to its anti-tumor activity. This mechanism is similar to other rocaglamide derivatives .

- Induction of Apoptosis : Studies indicate that DDR treatment leads to increased cleavage of caspases and poly(ADP-ribose) polymerase (PARP), markers associated with apoptosis. This was observed in multiple cancer cell lines, including osteosarcoma and malignant peripheral nerve sheath tumors (MPNST) .

Anti-Tumor Activity

Research has demonstrated that DDR possesses significant anti-tumor effects across various cancer models. In particular, it has shown promise in treating osteosarcoma and other sarcomas.

Case Studies:

- Osteosarcoma Models : In both human and canine patient-derived xenograft models, DDR exhibited potent growth-inhibitory activity with IC50 values ranging from 20-35 nM, indicating strong efficacy against osteosarcoma cells .

- Ewing Sarcoma and Rhabdomyosarcoma : DDR also demonstrated effective suppression of growth in Ewing sarcoma and rhabdomyosarcoma cell lines, further supporting its broad anti-cancer potential .

Comparative Efficacy

A comparative analysis of DDR with other rocaglate compounds reveals its superior drug-like properties:

| Compound | IC50 (nM) | Efficacy Against Osteosarcoma | Apoptosis Induction |

|---|---|---|---|

| This compound | 20-35 | High | Yes |

| Rocaglamide | 10-12 | Moderate | Yes |

| Silvestrol | >100 | Low | Limited |

Pharmacokinetics

Pharmacokinetic studies indicate that DDR has favorable absorption characteristics. Unlike silvestrol, which has limited oral bioavailability (<2%), DDR exhibits better pharmacokinetic profiles, making it a more viable candidate for oral administration .

Eigenschaften

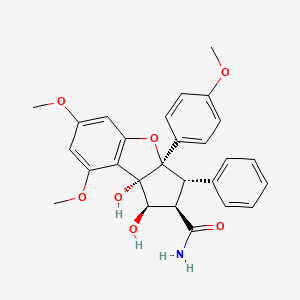

IUPAC Name |

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNPQEWLGQURNX-PXIJUOARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Little research has been conducted specifically regarding didesmethylrocaglamide, but its mechanism of action is likely to be congruent with the rest of the rocaglamide class. Didesmethylrocaglamide’s anti-tumor activity, similar to other rocaglamide derivatives, is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. There is also some evidence that rocaglamides can act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamides promote degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamides also appear to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, they have been studied as an adjuvant in TRAIL-resistant cancers due to their ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies. | |

| Record name | Didesmethylrocaglamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.